tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-3-methylindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOXPRHHNYSYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indazole Core with Bromine Substitution
The indazole ring is constructed via condensation of appropriately substituted benzaldehydes with hydrazine derivatives, followed by ring closure under basic conditions.
- Starting materials: 2-fluoro-5-bromobenzaldehyde and formylhydrazine.
- Step 1: Condensation reaction between 2-fluoro-5-bromobenzaldehyde and formylhydrazine in ethanol with catalytic acetic acid at low temperature (0 °C), then warming to room temperature to form an intermediate hydrazone.
- Step 2: Cyclization by heating the intermediate in the presence of a base (alkali) such as potassium carbonate, sodium hydride, or potassium fluoride in a polar aprotic solvent (e.g., DMSO, dioxane, DMF) at 80–120 °C to yield 5-bromo-1H-indazole-3-carboxaldehyde.
This method avoids isomer formation and provides high regioselectivity for the bromine substitution at C5 and the aldehyde at C3.
Reduction and Methylation to Introduce the 3-Methyl Group
- The aldehyde group at C3 is reduced to a methyl group using borane complexes such as borane-tetrahydrofuran or borane-dimethyl sulfide solutions.
- The reduction is typically performed in anhydrous tetrahydrofuran (THF) at 0 °C to 45 °C.
- After reduction, the reaction mixture is quenched carefully with methanol or ethanol, followed by acid-base extraction to isolate the 3-methylindazole intermediate.
Protection of the Indazole Nitrogen with tert-Butyl Carbamate
- The free N1 position of the indazole is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
- The reaction is performed in dichloromethane at low temperature (0–5 °C) and then allowed to warm to room temperature with stirring for 15 hours.
- The product is purified by column chromatography using silica gel and an ethyl acetate/hexane gradient, yielding tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate as a crystalline solid.
Detailed Reaction Conditions and Yields
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation and cyclization | 2-fluoro-5-bromobenzaldehyde + formylhydrazine; base (K2CO3, NaH, KF); solvent (DMSO, dioxane); 80–120 °C, overnight | 83–87% | High regioselectivity; avoids isomers |
| 2 | Reduction of aldehyde to methyl | Borane-THF or Borane-DMS; 0–45 °C; quench with MeOH; acid-base extraction | 80–85% | Careful quenching needed due to gas evolution |
| 3 | Boc protection | Boc anhydride + DMAP; CH2Cl2; 0–5 °C to RT; 15 h | 62% | Purified by column chromatography |
Representative Synthetic Route Summary
- Condensation: 2-fluoro-5-bromobenzaldehyde reacts with formylhydrazine in ethanol with acetic acid catalyst at 0 °C to form hydrazone intermediate.
- Cyclization: Intermediate heated with potassium carbonate or sodium hydride in DMSO or dioxane at 90–100 °C to induce ring closure forming 5-bromo-1H-indazole-3-carboxaldehyde.
- Reduction: Aldehyde reduced to methyl group using borane-THF solution at low temperature.
- Protection: Resulting 5-bromo-3-methyl-1H-indazole is reacted with Boc anhydride and DMAP in dichloromethane at low temperature to yield this compound.
Research Findings and Advantages
- The described method avoids the common problem of isomer formation seen in direct methylation of 5-bromoindazole, which produces difficult-to-separate mixtures of N1- and N2-methyl isomers.
- The stepwise approach with ring closure prior to methylation ensures high regioselectivity and purity.
- Use of polar aprotic solvents and controlled temperatures optimizes reaction efficiency.
- The tert-butyl carbamate group serves as a protective group for further functionalization in drug development.
- Yields are generally high (above 80% for core steps), making the method suitable for scale-up and industrial applications.
Summary Table of Key Reagents and Conditions
| Stage | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Condensation | 2-fluoro-5-bromobenzaldehyde, formylhydrazine, AcOH | Ethanol | 0 °C to RT | 2 h | — | Formation of hydrazone intermediate |
| Cyclization | Base (K2CO3, NaH), polar aprotic solvent (DMSO, dioxane) | DMSO, dioxane | 80–120 °C | Overnight | 83–87 | Ring closure to indazole aldehyde |
| Reduction | Borane-THF or Borane-DMS | THF | 0–45 °C | 2 h | 80–85 | Reduction of aldehyde to methyl |
| Boc Protection | Boc anhydride, DMAP | CH2Cl2 | 0–25 °C | 15 h | 62 | Carbamate formation |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), solvents like dichloromethane, and mild heating.
Esterification: Tert-butyl alcohol, carboxylating agents like dicyclohexylcarbodiimide (DCC), and catalysts such as 4-dimethylaminopyridine (DMAP).
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Major Products
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the indazole ring or substituents.
Hydrolysis Products: The corresponding carboxylic acid from the ester group.
Scientific Research Applications
Overview
Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (CAS: 552331-49-4) is a synthetic compound with significant applications in medicinal chemistry and organic synthesis. Its unique chemical structure, characterized by the presence of a bromine atom and a tert-butyl ester group, makes it a valuable intermediate in the synthesis of various bioactive molecules. This article explores its applications, focusing on scientific research, particularly in the development of pharmaceuticals.
Intermediate in Organic Synthesis
This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile site for further reactions, including nucleophilic substitutions and coupling reactions, which are essential in building pharmacologically relevant compounds .
Pharmaceutical Development
This compound has been investigated for its potential as a precursor in the synthesis of protein kinase inhibitors. Protein kinases are critical targets in cancer therapy, and compounds derived from this compound have shown promise in modulating cell cycle control and apoptosis pathways .
Research has indicated that derivatives of this compound exhibit various biological activities, including anti-cancer properties. The structural modifications facilitated by this compound can lead to compounds that inhibit specific pathways involved in tumor growth and metastasis .
Case Study 1: Synthesis of Protein Kinase Inhibitors
A study demonstrated the use of this compound as an intermediate for synthesizing a series of indazole-based protein kinase inhibitors. The synthesized compounds were evaluated for their efficacy against various cancer cell lines, showing significant inhibition of cell proliferation .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized several derivatives from this compound and tested them against breast cancer cells. The results indicated that some derivatives exhibited potent anti-proliferative effects, suggesting their potential as therapeutic agents in oncology .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules. |
| Pharmaceutical Development | Precursor for developing protein kinase inhibitors targeting cancer. |
| Biological Activity Studies | Investigated for anticancer properties through derivative synthesis. |
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl ester group can influence its binding affinity and specificity. The exact pathways involved would depend on the context of its use, such as its role in inhibiting a particular enzyme or receptor.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Indazole Derivatives
Key Observations:
Substituent Effects on Reactivity: The bromine at position 5 in the target compound facilitates cross-coupling reactions, whereas the chloro analog (CAS 1337880-35-9) is less reactive in such transformations due to weaker C–Cl bond polarization . The oxo group at position 3 (CAS 1260782-03-3) introduces keto-enol tautomerism, enhancing reactivity toward nucleophilic attack compared to the methyl group in the target compound . Amino groups (e.g., CAS 1509924-32-6) enable amide bond formation or serve as directing groups in metal-catalyzed reactions .
Bulkier substituents (e.g., cyclohexanecarboxamido in Compound 35 from ) reduce solubility but may enhance target binding affinity in kinase inhibitors .
Biological Activity :
Biological Activity
Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl ester group, a bromine atom at the 5-position, and a methyl group at the 3-position on the indazole ring. This unique structure contributes to its biological properties and reactivity in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and tert-butyl group can enhance binding affinity and specificity, influencing various cellular pathways. Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, it has been investigated for its cytotoxic effects against various cancer cell lines. A notable study demonstrated that similar indazole compounds exhibited GI50 values significantly lower than established chemotherapeutic agents, indicating strong antiproliferative effects .
Table: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 Value (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 | TBD | |
| Irinotecan | HCT116 | 0.62 | |
| Other Indazoles | MCF7 | TBD |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that indazole derivatives can inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents .
Case Studies
Several case studies have explored the biological activities of indazoles:
- Inhibition of Kinases : A study found that certain indazole derivatives selectively inhibited kinases involved in cancer progression, demonstrating potential for targeted cancer therapy .
- Antiproliferative Effects : Another investigation reported that compounds similar to this compound exhibited significant antiproliferative effects on non-small cell lung cancer (NSCLC) cell lines.
Safety and Toxicity
While the therapeutic potential is promising, safety profiles must also be considered. Preliminary toxicity assessments indicate that some indazole derivatives are well-tolerated in vivo; however, comprehensive toxicological studies are necessary to establish safety for clinical use .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves sequential functionalization of the indazole core. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Subsequent Boc-protection (tert-butyloxycarbonyl) at the indazole N1 position is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) . Yield optimization requires precise control of reaction parameters: anhydrous conditions, inert atmosphere (N₂/Ar), and temperature modulation (e.g., room temperature for Boc protection to minimize side reactions). Purity is enhanced via recrystallization or silica-gel chromatography .
Q. How can X-ray crystallography and spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve atomic positions and hydrogen-bonding networks . Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl group at ~1.3 ppm in ¹H NMR; carbonyl signals at ~160 ppm in ¹³C NMR).
- HRMS : To confirm molecular weight and isotopic patterns.
- IR Spectroscopy : Stretching frequencies for C=O (Boc group, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Safety Data Sheets (SDS) for analogous tert-butyl indazole derivatives highlight hazards such as respiratory irritation and environmental toxicity . Key protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under inert gas, away from heat/oxidizers .
Advanced Research Questions
Q. How does the bromine substituent at the 5-position influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The C-Br bond at the 5-position is highly electrophilic, making it a prime site for palladium-catalyzed cross-coupling. For Suzuki reactions, use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl/heteroaryl boronic acids (1.2–2.0 eq) in THF/H₂O at 60–80°C. Monitor reaction progress via TLC/GC-MS. Competing dehalogenation can occur if the base (e.g., K₂CO₃) is too strong; optimize with Na₂CO₃ or CsF .
Q. How can researchers resolve contradictions in reported crystallographic data for tert-butyl indazole derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or solvent inclusion. Strategies include:
- Re-crystallization : Test multiple solvents (e.g., EtOH, hexane/EtOAc mixtures) to isolate distinct polymorphs.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π, Br···Br) to explain packing differences .
- DFT Calculations : Compare experimental and computed bond lengths/angles to validate structural assignments .
Q. What mechanistic insights explain the regioselectivity of functionalization at the 3-methyl group?
- Methodological Answer : The 3-methyl group can undergo oxidation (e.g., KMnO₄/H₂SO₄) to a carboxylic acid or radical halogenation. Regioselectivity is governed by steric hindrance from the tert-butyl group and electronic effects (indazole ring electron density). Computational studies (e.g., Fukui indices) predict reactivity at the methyl group due to higher radical stability .
Q. How can researchers assess the ecological impact of this compound given limited toxicity data?
- Methodological Answer : Apply the OECD QSAR Toolbox to predict persistence (t₁/₂), bioaccumulation (log Kow), and toxicity (LC50) using structural analogs. For example, tert-butyl esters generally exhibit moderate biodegradability (t₁/₂ ~30–60 days in soil) but may persist in aquatic systems due to hydrophobic tert-butyl groups .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Beyond standard silica-gel chromatography, consider:
- Preparative HPLC : Use a C18 column with acetonitrile/water gradients for high-resolution separation.
- Flash Chromatography with Gradient Elution : Optimize solvent polarity to resolve tert-butyl indazole derivatives from brominated byproducts.
- Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to identify ideal solvent pairs .
Q. How can computational methods guide the design of indazole-based analogs with enhanced pharmacokinetic properties?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Optimize logP (2–5) and polar surface area (<140 Ų) for blood-brain barrier penetration. Substituent effects can be modeled via CoMFA/CoMSIA to balance potency and solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
